molecular formula C45H49N7O12 B15136867 Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz

Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz

Cat. No.: B15136867
M. Wt: 879.9 g/mol
InChI Key: SKZQGPROKJGTIS-QNGWXLTQSA-N
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Description

Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz is a compound used primarily as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound is known for its role in facilitating the connection between a drug and an antibody or other targeting molecule, enhancing the delivery and efficacy of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz involves multiple steps, typically starting with the protection of amino acids and the formation of peptide bonds. The process often includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acids and peptides, as well as the cleaved linker fragments .

Mechanism of Action

The mechanism of action of Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz involves its role as a linker. It connects the drug molecule to the targeting moiety (e.g., an antibody) through stable covalent bonds. This linkage ensures that the drug is delivered specifically to the target cells, where it can exert its therapeutic effects. The molecular targets and pathways involved depend on the specific drug and targeting moiety used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz is unique due to its specific structure, which provides flexibility and stability in the formation of ADCs and PROTACs. Its ability to form stable covalent bonds with both the drug and the targeting moiety makes it a valuable tool in drug development .

Properties

Molecular Formula

C45H49N7O12

Molecular Weight

879.9 g/mol

IUPAC Name

benzyl 2-[[[2-[[2-[[[2-[[(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetyl]amino]acetyl]amino]methoxy]acetate

InChI

InChI=1S/C45H49N7O12/c53-38(22-49-45(60)64-25-36-34-17-9-7-15-32(34)33-16-8-10-18-35(33)36)46-23-41(56)52-37(19-30-11-3-1-4-12-30)44(59)48-21-40(55)50-28-61-26-42(57)47-20-39(54)51-29-62-27-43(58)63-24-31-13-5-2-6-14-31/h1-18,36-37H,19-29H2,(H,46,53)(H,47,57)(H,48,59)(H,49,60)(H,50,55)(H,51,54)(H,52,56)/t37-/m0/s1

InChI Key

SKZQGPROKJGTIS-QNGWXLTQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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